molecular formula C9H12N2O4 B1480469 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid CAS No. 2090949-92-9

3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1480469
CAS No.: 2090949-92-9
M. Wt: 212.2 g/mol
InChI Key: JEMJEOBJNYGDLI-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid is a compound that features a pyrazole ring substituted with a tetrahydropyran-4-yloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran-4-yloxy group and the carboxylic acid group. One common method involves the reaction of a suitable pyrazole precursor with tetrahydropyran-4-ol under acidic conditions to form the tetrahydropyran-4-yloxy derivative. The carboxylic acid group can then be introduced through oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and substituted pyrazoles, which can have different physical and chemical properties .

Scientific Research Applications

3-((Tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tetrahydropyran-4-yloxy group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of 3-((tetrahydro-2H-pyran-4-yl)oxy)-1H-pyrazole-4-carboxylic acid lies in its tetrahydropyran-4-yloxy group, which imparts distinct physical and chemical properties, such as increased solubility and stability. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(oxan-4-yloxy)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-9(13)7-5-10-11-8(7)15-6-1-3-14-4-2-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMJEOBJNYGDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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